2,5-Diaminotoluene

Description

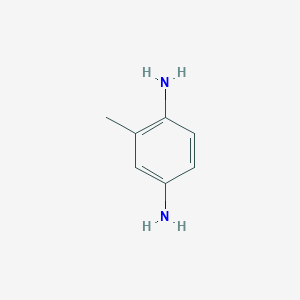

Structure

3D Structure

Properties

IUPAC Name |

2-methylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-4-6(8)2-3-7(5)9/h2-4H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCSAIDCZQSFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

615-45-2 (di-hydrochloride), 615-50-9 (sulfate[1:1]), 6369-59-1 (sulfate), 74612-12-7 (mono-hydrochloride) | |

| Record name | 2,5-Diaminotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6029123 | |

| Record name | 2-Methyl-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless plates; [HSDB] | |

| Record name | 2,5-Diaminotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1292 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

273.5 °C | |

| Record name | 2-METHYL-1,4-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in water, ethanol, ethyl ether; slightly soluble in benzene, acetic acid | |

| Record name | 2-METHYL-1,4-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0034 [mmHg] | |

| Record name | 2,5-Diaminotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1292 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

The Scientific Committee on Consumer Products of the European Commission reported that a 50% aqueous solution of toluene-2,5-diamine had greater than 99% high-performance liquid chromatography (HPLC) qualitative purity, 48% to 52% potentiometric titer purity, and the potential impurity o-toluidine less than 50 ppm. | |

| Record name | 2-METHYL-1,4-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Plates from benzene, Colorless, crystalline tablets or plates from benzene | |

CAS No. |

95-70-5 | |

| Record name | 2,5-Diaminotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diaminotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-p-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLUENE-2,5-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24JO8Z0RJU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYL-1,4-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

64 °C | |

| Record name | 2-METHYL-1,4-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2,5-Diaminotoluene synthesis from 2,5-dinitrotoluene

An In-depth Technical Guide to the Synthesis of 2,5-Diaminotoluene from 2,5-Dinitrotoluene (B8417)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2,5-TDA), a key intermediate in the synthesis of dyes, high-performance polymers, and cosmetic formulations, is accessible through various synthetic routes. The reduction of 2,5-dinitrotoluene (2,5-DNT) serves as a direct pathway to this valuable diamine. While modern literature frequently details syntheses from alternative precursors such as 2-methyl-4-nitroaniline, the direct reduction of 2,5-DNT remains a fundamental and viable method. This guide provides a comprehensive overview of the primary methods for this transformation, including catalytic hydrogenation, chemical reduction, and electrolytic reduction. It consolidates information from established chemical literature and patents to offer detailed experimental protocols, comparative data, and process workflows tailored for a professional scientific audience.

Introduction

The conversion of aromatic nitro compounds into their corresponding amines is a cornerstone of industrial and laboratory organic synthesis. The reduction of 2,5-dinitrotoluene involves the conversion of two nitro groups (-NO₂) to amino groups (-NH₂), a transformation that can be achieved through several distinct mechanisms. The choice of method often depends on factors such as scale, available equipment, cost, and desired product purity. The principal synthetic strategies are:

-

Catalytic Hydrogenation: Utilizes hydrogen gas in the presence of a metal catalyst (e.g., Palladium, Platinum, Nickel). This method is often preferred for its high efficiency and clean reaction profile, producing water as the only stoichiometric byproduct.

-

Chemical Reduction: Employs metals in acidic media, a classic method known as the Béchamp reduction.[1] This approach is robust and well-suited for laboratory-scale synthesis.

-

Electrolytic Reduction: An electrochemical method where the reduction occurs at a cathode surface.[2] This technique can offer high selectivity and avoids the need for chemical reducing agents.

This document will detail the theoretical and practical aspects of these methods for the synthesis of this compound from 2,5-dinitrotoluene.

Reaction Pathway and Mechanism

The overall transformation is a 12-electron reduction process. The reaction proceeds stepwise, with the initial reduction of one nitro group forming nitro-aminotoluene intermediates, followed by the reduction of the second nitro group to yield the final diaminotoluene product.

Caption: General reaction pathway for the reduction of 2,5-Dinitrotoluene.

Synthesis Methodologies

Catalytic Hydrogenation

Catalytic hydrogenation is a highly effective industrial method for the production of toluenediamines from dinitrotoluenes.[3] The process involves the use of hydrogen gas under pressure with a heterogeneous catalyst, typically a noble metal like Palladium or Platinum supported on activated carbon, or a Raney Nickel catalyst.[3][4]

-

Apparatus: A high-pressure hydrogenation reactor (autoclave) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

-

Materials:

-

2,5-Dinitrotoluene (1.0 mol, 182.14 g)

-

Solvent (e.g., Methanol, Ethanol (B145695), or Water) (500 mL)

-

Catalyst: 5% Palladium on Carbon (Pd/C) or Raney Nickel (slurry in water)

-

-

Procedure:

-

The hydrogenation reactor is charged with 2,5-dinitrotoluene, the solvent, and the catalyst (typically 0.1-1.0% by weight of the dinitrotoluene).

-

The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove all oxygen, followed by purging with hydrogen gas.

-

The mixture is heated to the desired temperature (e.g., 80-130°C) with vigorous stirring.[4][5]

-

The reactor is pressurized with hydrogen to the target pressure (e.g., 1.0-3.0 MPa or 10-30 bar).[4][5]

-

The reaction is monitored by observing the cessation of hydrogen uptake. The reaction is highly exothermic and may require cooling to maintain the set temperature.

-

After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully vented.

-

The system is purged with nitrogen.

-

The reaction mixture is filtered through a pad of celite to remove the catalyst. Caution: The catalyst, particularly Palladium on Carbon, can be pyrophoric upon exposure to air after the reaction and should be handled under a wet or inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure to yield crude this compound, which can be purified by recrystallization or vacuum distillation.

-

| Parameter | Condition Range | Catalyst | Source |

| Temperature | 80 - 120 °C | Platinum on Carbon (Pt/C) | [4] |

| Pressure | 1.0 - 2.5 MPa (10 - 25 bar) | Platinum on Carbon (Pt/C) | [4] |

| Temperature | 105 - 130 °C | Nickel-comprising catalyst | [5] |

| Pressure | 20 - 30 bar | Nickel-comprising catalyst | [5] |

| Catalyst | Palladium and Nickel on Alumina | Monolith Catalyst | [6] |

Chemical Reduction with Iron (Béchamp Reduction)

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel.

-

Materials:

-

2,5-Dinitrotoluene (0.25 mol, 45.5 g)

-

Iron filings (fine powder) (1.5 mol, 84 g)

-

50% Aqueous Ethanol (125 mL)

-

Concentrated Hydrochloric Acid (0.06 mol, ~5.2 mL)

-

-

Procedure:

-

To the flask, add 2,5-dinitrotoluene, iron filings, and 100 mL of 50% ethanol.

-

Heat the mixture to boiling on a water bath with vigorous stirring.

-

Slowly add a solution of concentrated hydrochloric acid in 25 mL of 50% ethanol from the addition funnel. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

-

After the addition is complete, continue to reflux the mixture for 2-3 hours.

-

While still hot, make the mixture just alkaline to litmus (B1172312) paper by adding a calculated amount of alcoholic potassium hydroxide (B78521) or aqueous sodium hydroxide solution.

-

Filter the hot mixture by suction to remove the iron and iron oxide sludge. Wash the sludge with two portions of hot 95% ethanol.

-

The combined filtrate contains the this compound. The product can be isolated from the filtrate. One common method is to precipitate it as its sulfate (B86663) salt by adding sulfuric acid, filtering the salt, and then regenerating the free base by treatment with a strong base like NaOH.[7]

-

Alternatively, the ethanol can be removed by distillation, and the remaining aqueous solution can be extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are then dried and concentrated to yield the crude product.

-

Purify the crude this compound by recrystallization from water or an ethanol/water mixture, or by vacuum distillation.

-

| Reagent | Molar Ratio (to DNT) | Function | Source |

| 2,5-Dinitrotoluene | 1.0 | Substrate | [7] |

| Iron (Fe) | ~6.0 | Reducing Agent | [7] |

| Hydrochloric Acid (HCl) | ~0.24 | Catalyst/Activator | [7][8] |

Electrolytic Reduction

The preparation of this compound via the electrolytic reduction of 2,5-dinitrotoluene is a known synthetic route, though detailed experimental protocols are not extensively published in common literature.[2] The process involves the reduction of the nitro groups at a cathode in an electrolytic cell. The reaction can be highly selective and avoids the use of bulk chemical reducing agents.

-

Apparatus: An electrolytic cell, either divided or undivided, with a cathode (e.g., graphite, tin, or lead), an anode (e.g., platinum or lead), a power supply, and an electrolyte (catholyte).

-

Principle: In an acidic electrolyte, 2,5-dinitrotoluene is reduced at the cathode. The overall reaction for each nitro group is: R-NO₂ + 6e⁻ + 6H⁺ → R-NH₂ + 2H₂O

-

Procedure Outline:

-

The catholyte, typically an aqueous acidic solution (e.g., sulfuric or hydrochloric acid) containing the 2,5-dinitrotoluene (often dissolved in a co-solvent like ethanol to increase solubility), is placed in the cathode compartment.

-

A controlled current or potential is applied.

-

The reaction progress is monitored until the theoretical amount of charge has been passed.

-

Upon completion, the catholyte is worked up. This typically involves neutralizing the acid, followed by extraction of the this compound with an organic solvent.

-

The product is then purified as described in other methods.

-

Note: The optimization of parameters such as electrode material, current density, temperature, and electrolyte composition is critical for achieving high yield and purity and would require experimental determination.

Experimental Workflow and Purification

The general workflow for the synthesis and isolation of this compound is outlined below.

Caption: General experimental workflow for this compound synthesis.

Purification is critical as commercial samples of this compound are often colored due to air oxidation.[2]

-

Recrystallization: The crude product can be dissolved in a minimum amount of hot water or an alcohol/water mixture, treated with activated carbon to remove colored impurities, filtered hot, and allowed to cool slowly to form crystals.

-

Vacuum Distillation: For higher purity, the crude product can be distilled under reduced pressure. This method is effective for removing non-volatile impurities.

Safety Considerations

-

Nitro Compounds: 2,5-Dinitrotoluene is a toxic and potentially explosive compound. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid heat, shock, and friction.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction is highly exothermic and carries a risk of thermal runaway if not properly controlled. The apparatus must be designed for high-pressure operations. Catalysts like Pd/C and Raney Nickel can be pyrophoric after use and must be handled with care.

-

Acids and Bases: Concentrated acids and bases used in the chemical reduction and workup procedures are corrosive and should be handled with appropriate PPE.

-

Product: this compound is toxic and a suspected mutagen. Handle with gloves and avoid inhalation of dust or vapors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. CN104098475A - Device and method for producing diaminotoluene (TDA) by continuous liquid phase catalysis hydrogenation reduction of dinitrotoluene (DNT) - Google Patents [patents.google.com]

- 5. US8609899B2 - Process for preparing toluenediamine by hydrogenation of dinitrotoluene - Google Patents [patents.google.com]

- 6. EP0978505A2 - Process for the hydrogenation of dinitrotoluene to toluenediamine using a monolith catalyst - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. commonorganicchemistry.com [commonorganicchemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Diaminotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Diaminotoluene. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols, adapted from established methodologies, are provided for the determination of these key properties. Furthermore, this guide includes visualizations of experimental workflows for its application in dye and polymer synthesis, created using the DOT language.

Physicochemical Properties

This compound, also known as 2-methyl-1,4-benzenediamine, is a colorless crystalline solid that may darken upon exposure to air due to oxidation. It is a versatile chemical intermediate with significant applications in the formulation of hair dyes and the synthesis of various polymers and colorants. A thorough understanding of its physicochemical properties is essential for its safe handling, application, and for the development of new products.

| Property | Value | Reference |

| IUPAC Name | 2-Methylbenzene-1,4-diamine | [1] |

| Synonyms | Toluene-2,5-diamine, p-Toluenediamine | [1] |

| CAS Number | 95-70-5 | [1] |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molar Mass | 122.17 g/mol | [1] |

| Appearance | Colorless crystalline solid, may darken on exposure to air | [1] |

| Property | Value | Reference |

| Melting Point | 64 °C (147 °F; 337 K) | [1] |

| Boiling Point | 273 °C (523 °F; 546 K) | [1] |

| Vapor Pressure | 0.00565 mmHg at 25°C |

| Property | Value | Reference |

| Water Solubility | Soluble | [2] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and acetone | [2] |

| LogP (Octanol-Water Partition Coefficient) | 0.16 - 2.32 |

| Property | Value | Reference |

| Density | 1.107 g/cm³ | [1] |

| pKa (Acid Dissociation Constant) | 5.98 ± 0.10 (Predicted) | [2] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound. These protocols are adapted from standard laboratory procedures for organic compounds.

The melting point of this compound can be determined using a capillary melting point apparatus, such as a Mel-Temp or Thiele tube.

-

Apparatus: Capillary tubes, Mel-Temp apparatus or Thiele tube with heating oil, thermometer.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the Mel-Temp apparatus or attached to the thermometer in a Thiele tube.

-

The sample is heated at a rate of 10-15 °C per minute initially.

-

As the temperature approaches the expected melting point (around 60 °C), the heating rate is reduced to 1-2 °C per minute.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.

-

The boiling point of this compound can be determined by the distillation method.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

A sample of this compound is placed in the distillation flask along with a few boiling chips.

-

The apparatus is assembled for simple distillation, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.

-

The flask is heated gently with a heating mantle.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

A qualitative and semi-quantitative determination of the water solubility of this compound can be performed as follows:

-

Apparatus: Test tubes, vortex mixer, analytical balance.

-

Procedure:

-

A known mass (e.g., 10 mg) of this compound is added to a test tube containing a known volume (e.g., 1 mL) of deionized water.

-

The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1 minute).

-

The mixture is allowed to stand, and the dissolution of the solid is observed. If the solid dissolves completely, it is considered soluble.

-

For a semi-quantitative measurement, small, known increments of the solute are added to a fixed volume of water until saturation is reached (i.e., no more solid dissolves).

-

The acid dissociation constant (pKa) of the conjugate acid of this compound can be determined by potentiometric titration.

-

Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., a water/ethanol mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured and recorded after each addition of the titrant.

-

A titration curve is constructed by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

The density of solid this compound can be determined by the displacement method.

-

Apparatus: Analytical balance, graduated cylinder or pycnometer.

-

Procedure:

-

A known mass of this compound is weighed accurately.

-

A known volume of a liquid in which the compound is insoluble (e.g., a hydrocarbon solvent) is placed in a graduated cylinder, and the initial volume is recorded.

-

The weighed solid is carefully added to the liquid, and the new volume is recorded.

-

The volume of the solid is the difference between the final and initial liquid levels.

-

The density is calculated by dividing the mass of the solid by its volume.

-

The octanol-water partition coefficient (LogP) can be determined using the shake-flask method.

-

Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC.

-

Procedure:

-

A known concentration of this compound is dissolved in a mixture of n-octanol and water.

-

The mixture is placed in a separatory funnel and shaken vigorously for a set period to allow for partitioning between the two phases.

-

The mixture is allowed to stand until the two phases have completely separated.

-

The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the water phase.

-

LogP is the base-10 logarithm of the partition coefficient.

-

Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving this compound and a proposed signaling pathway for its skin sensitization effect.

Caption: Generalized workflow for the synthesis of an azo dye using this compound.

References

An In-depth Technical Guide to 2,5-Diaminotoluene (CAS 95-70-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,5-Diaminotoluene (2,5-TDA), also known as 2-Methyl-1,4-benzenediamine. It covers its physicochemical properties, synthesis methodologies, applications, metabolic pathways, and toxicological profile. The information is presented to support research, development, and safety assessment activities involving this compound.

Physicochemical Properties

This compound is a colorless to off-white crystalline solid that may darken upon exposure to air and light.[1][2] It is a key intermediate in the synthesis of various dyes and polymers.[3][4] Its properties, along with those of its more stable sulfate (B86663) salt, are summarized below.

Table 1: Physicochemical Data for this compound and its Sulfate Salt

| Property | This compound (Free Base) | This compound Sulfate |

| CAS Number | 95-70-5[5] | 615-50-9[6] |

| Molecular Formula | C₇H₁₀N₂[5] | C₇H₁₂N₂O₄S[7] |

| Molecular Weight | 122.17 g/mol [5] | 220.25 g/mol [8] |

| Appearance | Colorless to off-white crystals/plates[1][9] | Grey to white or light tan/purple powder[10][11] |

| Melting Point | 64 °C[5] | >250 °C (Decomposes)[6] |

| Boiling Point | 273 °C[5] | Not applicable |

| Density | 1.107 g/cm³[1] | Not available |

| Solubility | Soluble in water, ethanol, ether, and hot benzene.[9] | Water: 5.03 g/L (20 °C)[10] |

| Log P (Octanol/Water) | Not available | 0.74[10] |

| Purity (Commercial) | Min. 98.0%[2] | Typically ≥95%[7] |

Synthesis and Manufacturing

Several methods for the industrial production of this compound have been established. The choice of method depends on factors such as cost, desired purity, and environmental considerations.

Key Synthesis Routes:

-

Electrolytic Reduction: This method involves the reduction of 2,5-dinitrotoluene (B8417) to form the diamine.[1][5]

-

Reductive Cleavage: 4-amino-2,3'-dimethylazobenzene (ortho-aminoazotoluene) can be cleaved using agents like tin or zinc dust with hydrochloric acid to yield 2,5-TDA.[12]

-

Multi-step Synthesis: A process starting with the condensation of 2-amino-1-methylbenzene and toluene-4-sulfonyl chloride, followed by coupling with diazotized aminobenzenesulfonic acid and subsequent reduction.[5]

-

Catalytic Hydrogenation: A method involving the catalytic hydrogenation of 2-methyl-4-nitroaniline (B30703) in the presence of specific catalysts.[13]

Below is a generalized workflow illustrating these synthetic pathways.

Applications

The primary application of 2,5-TDA and its sulfate salt is as a precursor in permanent oxidative hair dye formulations.[4][5] It acts as a "primary intermediate" or "precursor," which is first oxidized (typically with hydrogen peroxide) and then reacts with a "coupler" to form the final dye molecule inside the hair shaft.[1] This process is used to create a range of colors, including black, brown, and blonde shades.[1][4]

Other notable applications include:

-

Textile and Leather Dyes: It serves as an intermediate in the production of dyes such as CI Basic Red 2 and CI Acid Brown 103.[1]

-

Biological Stains: Used in the synthesis of safranine dyes, which have applications in histology and cytology.[4]

-

Polymer Synthesis: It can be used as a crosslinking agent in the production of polymers like polyurethane foams and epoxy resins.[9]

-

Pharmaceuticals: It is utilized as an intermediate in the synthesis of some pharmaceutical compounds.[3]

Metabolism and Pharmacokinetics

Upon dermal absorption or ingestion, aromatic amines like 2,5-TDA undergo metabolic transformation primarily in the liver. The key metabolic pathway is N-acetylation, catalyzed by N-acetyltransferase enzymes (NAT1 and NAT2).[14][15] In humans, 2,5-TDA is metabolized into a less reactive, more water-soluble compound that can be readily excreted.

Human studies have shown that after application of a hair dye containing 2,5-TDA, the major metabolite excreted in the urine is N,N'-diacetyl-p-toluenediamine .[4] The excretion rate is highest within the first 5 to 8 hours following exposure.[4] This di-acetylation occurs sequentially, first at one amino group and then the other.

Toxicological Profile

The toxicology of 2,5-TDA is a critical aspect of its risk assessment, particularly given its use in consumer products. The sulfate salt is often used in toxicological studies due to its higher stability.

Table 2: Summary of Toxicological Data

| Endpoint | Species | Route | Value / Result | Reference(s) |

| Acute Oral Toxicity (LD₅₀) | Rat | Oral | 98 - 102 mg/kg bw (for sulfate salt) | [4][10] |

| Skin Sensitization | Mouse | Dermal | Potent sensitizer (B1316253) (LLNA assay) | [10] |

| Genotoxicity (In Vitro) | Bacteria | - | Mutagenic in Ames test (e.g., TA98 strain with S9 activation) | [16] |

| Genotoxicity (In Vivo) | Rat | Oral | Positive for DNA damage in the stomach (Comet assay); not confirmed in other tissues. | [17] |

| Carcinogenicity | Rat, Mouse | Oral | Evidence was not sufficient to demonstrate carcinogenicity. IARC Group 3 (Not classifiable). | [4][18] |

| Sub-chronic Toxicity (NOAEL) | Rat | Oral | 5 mg/kg bw/day (90-day study, based on hematological and organ weight changes at higher doses). | [17] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound. The following sections outline standardized protocols for key toxicological and analytical experiments.

Acute Oral Toxicity (OECD 423)

This protocol describes the Acute Toxic Class Method, used to estimate the LD₅₀ and identify potential acute hazards.

-

Test System: Young adult rats (e.g., Wistar strain), typically females, are used. Animals are acclimatized for at least 5 days.[19]

-

Housing: Animals are housed in controlled conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle).

-

Fasting: Animals are fasted overnight (feed withheld, water available) prior to dosing.[20]

-

Dose Preparation: The test substance (e.g., 2,5-TDA sulfate) is dissolved or suspended in a suitable vehicle, such as water or corn oil.[20]

-

Administration: A single dose is administered by oral gavage. The volume is typically 1-2 mL/kg bw.[20]

-

Procedure: A stepwise procedure is used, starting with a dose expected to be moderately toxic (e.g., 300 mg/kg). Three animals are used per step.[20]

-

If mortality occurs, the next step uses a lower dose.

-

If no mortality occurs, the next step uses a higher dose (e.g., 2000 mg/kg).

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for up to 14 days.[19][20]

-

Pathology: At the end of the study, all animals are subjected to gross necropsy.

-

Endpoint: The LD₅₀ is determined based on the dose levels at which mortality was observed, classifying the substance into a GHS category.[19]

Skin Sensitization - Local Lymph Node Assay (OECD 442B)

The LLNA is the preferred method for assessing skin sensitization potential.

-

Test System: Female CBA/J or CBA/Ca mice are used, with a minimum of four animals per group.[21][22]

-

Dose Preparation: The test substance is dissolved in a suitable vehicle (e.g., acetone/olive oil). A minimum of three concentrations are prepared, along with a vehicle-only negative control and a positive control.[21]

-

Administration: 25 µL of the test substance or vehicle is applied to the dorsal surface of each ear for three consecutive days (Days 1, 2, and 3).[21]

-

Proliferation Measurement: On Day 6, animals are euthanized. The auricular lymph nodes are excised and pooled for each animal.[22] A single-cell suspension of lymph node cells (LNC) is prepared.[21]

-

BrdU-ELISA Method: The proliferation of lymphocytes is measured by quantifying the incorporation of 5-bromo-2-deoxyuridine (BrdU), a thymidine (B127349) analog, into the DNA of the cells using an ELISA-based method.[21][22]

-

Data Analysis: A Stimulation Index (SI) is calculated for each group by dividing the mean BrdU incorporation of the test group by the mean incorporation of the vehicle control group.

-

Endpoint: A substance is classified as a sensitizer if the SI is ≥ 1.6.[22]

Bacterial Reverse Mutation Test (Ames Test)

This test assesses the potential of a substance to induce gene mutations in bacteria.

-

Test System: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) are used. These strains are auxotrophic for histidine (Salmonella) or tryptophan (E. coli), meaning they cannot grow without it.[2][23]

-

Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), which is a rat liver homogenate that simulates mammalian metabolism.[2] Aromatic amines like 2,5-TDA typically require S9 activation to show mutagenicity.[16]

-

Procedure (Plate Incorporation Method): a. To a test tube containing molten top agar (B569324), add the bacterial culture, the test substance at one of several concentrations, and either S9 mix or a buffer.[2] b. The contents are mixed and poured onto a minimal glucose agar plate (which lacks histidine/tryptophan).[2] c. Negative (vehicle) and positive controls (known mutagens) are run concurrently.

-

Incubation: Plates are incubated at 37 °C for 48-72 hours.[2]

-

Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can produce their own histidine/tryptophan) is counted for each plate.

-

Endpoint: The test is considered positive if there is a concentration-dependent increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the negative control.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for quantifying 2,5-TDA in a cosmetic matrix like a hair dye.

-

Sample Preparation: a. Accurately weigh about 1 gram of the hair dye sample into a volumetric flask.[24] b. Add an extraction solvent. A common choice is a 50% methanol (B129727) solution containing an antioxidant like 0.1% ascorbic acid to prevent degradation of the amine.[24] c. Sonicate the mixture for approximately 30 minutes to ensure complete extraction.[24] d. Dilute to the final volume with the extraction solvent. e. Filter the extract through a 0.22 µm membrane filter (e.g., PTFE) into an HPLC vial.[24]

-

Standard Preparation: Prepare a series of standard solutions of 2,5-TDA (or its sulfate salt) of known concentrations in the same solvent used for the sample.

-

Chromatographic Conditions (Example):

-

Instrument: UHPLC or HPLC system with a Diode Array Detector (DAD) or UV detector.[25]

-

Column: A reverse-phase C18 column (e.g., Agilent Poroshell 120 Bonus-RP) is suitable.[26]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) at pH 3.5) and an organic solvent (e.g., a methanol/acetonitrile mixture).[24]

-

Flow Rate: Typically 0.3 - 1.0 mL/min.

-

Detection: Monitor at a wavelength of approximately 280 nm.[25]

-

-

Analysis: Inject the prepared standards and sample solutions into the HPLC system.

-

Quantification: Create a calibration curve from the peak areas of the standard solutions. Calculate the concentration of 2,5-TDA in the sample by comparing its peak area to the calibration curve.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 3. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. CAS 615-50-9: this compound sulfate | CymitQuimica [cymitquimica.com]

- 8. This compound sulfate | LGC Standards [lgcstandards.com]

- 9. Page loading... [guidechem.com]

- 10. ec.europa.eu [ec.europa.eu]

- 11. This compound sulfate | 615-50-9 [chemicalbook.com]

- 12. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 13. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 14. Role of the human N-acetyltransferase 2 genetic polymorphism in metabolism and genotoxicity of 4, 4'-methylenedianiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-acetyltransferase 2 acetylator genotype-dependent N-acetylation of 4-aminobiphenyl in cryopreserved human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of mutagenic components of oxidative hair dyes with the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 18. This compound (IARC Summary & Evaluation, Volume 16, 1978) [inchem.org]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. OECD Test 442B: Laboratory Skin Sensitization - Analytice [analytice.com]

- 22. oecd.org [oecd.org]

- 23. Ames test - Wikipedia [en.wikipedia.org]

- 24. fda.gov.tw [fda.gov.tw]

- 25. hitachi-hightech.com [hitachi-hightech.com]

- 26. agilent.com [agilent.com]

Spectral Data of 2,5-Diaminotoluene: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral data for 2,5-Diaminotoluene. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and analytical protocols for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.5-6.7 | d | Data not available |

| H-4 | ~6.5-6.7 | dd | Data not available |

| H-6 | ~6.5-6.7 | d | Data not available |

| -CH₃ | ~2.1 | s | - |

| -NH₂ (C2) | ~3.5-4.5 (broad) | s | - |

| -NH₂ (C5) | ~3.5-4.5 (broad) | s | - |

| Note: Precise, experimentally verified chemical shifts and coupling constants for the free base of this compound were not available in the search results. The provided values are estimates based on typical ranges for aromatic amines and related isomers. |

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (-CH₃) | ~17 |

| C-2 (-NH₂) | ~140-145 |

| C-3 | ~115-120 |

| C-4 | ~115-120 |

| C-5 (-NH₂) | ~140-145 |

| C-6 | ~120-125 |

| Note: Experimentally verified ¹³C NMR data with specific peak assignments for this compound were not found in the search results. The values presented are estimations based on known chemical shift ranges for substituted aromatic compounds.[1][2][3] |

Experimental Protocol for NMR Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

1.3.1. Sample Preparation [4][5][6][7][8]

-

Weigh approximately 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Ensure the compound is fully dissolved.

-

If any solid particles are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[5]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[5]

-

Cap the NMR tube securely and wipe the outside with a tissue dampened with acetone (B3395972) to remove any contaminants.

1.3.2. Data Acquisition

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using standard parameters (e.g., 8-16 scans, 30-90° pulse angle, 2-4 second acquisition time).

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse program. A higher number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are typically required due to the low natural abundance and longer relaxation times of the ¹³C nucleus.

1.3.3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Apply a baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks in both ¹H and ¹³C spectra to the corresponding nuclei in the this compound molecule.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

IR Spectral Data

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400-3200 | N-H stretching (asymmetric and symmetric) | Medium-Strong |

| 3100-3000 | Aromatic C-H stretching | Medium |

| 2960-2850 | Aliphatic C-H stretching (-CH₃) | Medium |

| 1650-1580 | N-H bending (scissoring) | Strong |

| 1600-1450 | Aromatic C=C stretching | Medium-Strong |

| 1335-1250 | Aromatic C-N stretching | Strong |

| 910-665 | N-H wagging | Broad, Strong |

| Note: This table is based on typical IR absorption ranges for aromatic amines.[9][10][11][12] Specific peak values from an experimental spectrum of pure this compound are required for precise analysis. |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)[13][14][15][16][17]

2.2.1. Sample Preparation

-

Thoroughly clean and dry an agate mortar and pestle.

-

Place approximately 1-2 mg of this compound into the mortar and grind it into a fine powder.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar.

-

Gently but thoroughly mix and grind the sample and KBr together until a homogeneous mixture is obtained. Work quickly to minimize moisture absorption by the KBr.[13]

-

Transfer the mixture into a pellet-forming die.

2.2.2. Pellet Formation

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

Carefully release the pressure and remove the pellet from the die.

2.2.3. Data Acquisition

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum using a blank KBr pellet or an empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.

UV-Vis Spectral Data

Table 4: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Methanol | Data not available | Data not available |

| Ethanol | Data not available | Data not available |

| Water | Data not available | Data not available |

| Note: Specific experimental UV-Vis data for this compound, including λmax and molar absorptivity values, were not found in the search results. Aromatic amines typically exhibit strong absorption bands in the UV region, often between 200-300 nm, arising from π→π transitions of the benzene (B151609) ring, and sometimes a weaker band at longer wavelengths due to n→π* transitions.[14][15][16]* |

Experimental Protocol for UV-Vis Spectroscopy[21][22][23][24]

3.2.1. Sample Preparation

-

Prepare a stock solution of this compound of a known concentration in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, or water). The solvent must be transparent in the wavelength range of interest.[17]

-

From the stock solution, prepare a series of dilutions to a concentration range that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Ensure all solutions are clear and free of particulate matter. If necessary, filter the solutions.[17]

3.2.2. Data Acquisition

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Select the desired wavelength range for scanning (e.g., 200-400 nm).

-

Fill a clean quartz cuvette with the solvent to be used for the sample solutions. This will serve as the blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the sample cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat the measurement for each of the diluted solutions.

3.2.3. Data Analysis

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε) or the concentration of unknown samples by constructing a calibration curve of absorbance versus concentration.[15]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nmrs.io [nmrs.io]

- 4. depts.washington.edu [depts.washington.edu]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. Sample Preparation | Department of Chemistry | University of Liverpool [liverpool.ac.uk]

- 7. as.nyu.edu [as.nyu.edu]

- 8. web.uvic.ca [web.uvic.ca]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 12. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 13. shimadzu.com [shimadzu.com]

- 14. utsc.utoronto.ca [utsc.utoronto.ca]

- 15. uobabylon.edu.iq [uobabylon.edu.iq]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. web.uvic.ca [web.uvic.ca]

An In-depth Technical Guide to the Electrolytic Synthesis of 2,5-Diaminotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrolytic reduction of 2,5-dinitrotoluene (B8417) to synthesize 2,5-diaminotoluene, a key intermediate in various industrial applications, including the synthesis of dyes, pigments, and active pharmaceutical ingredients. While specific literature detailing a scaled-up electrolytic process for this compound is limited, this document extrapolates from well-established principles of nitroarene electrochemistry, particularly studies on its isomer 2,4-dinitrotoluene, to propose a viable synthetic route.

Introduction

The electrochemical reduction of nitroaromatic compounds presents a green and efficient alternative to conventional chemical methods, which often rely on hazardous and stoichiometric reducing agents.[1] Electrolytic methods offer facile control over the reaction rate and selectivity through the precise manipulation of electrode potential, current density, and reaction medium.[2] The synthesis of this compound via the electrolytic reduction of 2,5-dinitrotoluene proceeds through the stepwise reduction of the two nitro groups, a process that is highly dependent on the electrochemical conditions.[3][4]

Reaction Mechanism and Signaling Pathway

The electrolytic reduction of dinitrotoluenes is a multi-electron, multi-proton process. The generally accepted mechanism involves the initial formation of a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the amine.[4] The complete reduction of both nitro groups in 2,5-dinitrotoluene to form this compound is a twelve-electron, twelve-proton process.

References

Reductive cleavage synthesis of 2,5-Diaminotoluene

An In-depth Technical Guide to the Reductive Cleavage Synthesis of 2,5-Diaminotoluene

This guide provides a comprehensive overview of the primary synthetic routes for this compound (Toluene-2,5-diamine), a key intermediate in the production of dyes, pigments, and polymers. The synthesis of this compound is of significant interest to researchers, scientists, and professionals in drug development and materials science. This document details various methodologies, presents quantitative data in a structured format, and provides explicit experimental protocols.

Introduction

This compound, an organic compound with the formula C₆H₃(NH₂)₂CH₃, is a colorless crystalline solid that can become colored upon air oxidation.[1] It serves as a crucial building block in chemical manufacturing, particularly as a substitute for phenylenediamine in commercial hair dyes due to its lower toxicity.[1] Several synthetic pathways have been developed for its production, primarily involving the reduction of nitroaromatic compounds or the cleavage of azo dyes. This guide will focus on the most prevalent and technically significant of these methods.

Synthetic Pathways

The synthesis of this compound can be broadly categorized into two main strategies: the reduction of nitrotoluenes and the reductive cleavage of azo compounds. Each approach offers distinct advantages and employs different catalytic systems and reaction conditions.

Reduction of Nitroaromatics

A common and direct route to this compound involves the reduction of substituted nitrotoluenes. The primary starting materials for this pathway are 2,5-dinitrotoluene (B8417) and 2-amino-5-nitrotoluene (also referred to as 2-methyl-4-nitroaniline).

The electrolytic reduction of 2,5-dinitrotoluene represents one of the established methods for the synthesis of this compound.[1][2][3] Catalytic hydrogenation is another key technique, where 2,5-dinitrotoluene is treated with hydrogen gas in the presence of a catalyst.[4]

Reaction Scheme: Reduction of 2,5-Dinitrotoluene

Caption: General reaction scheme for the synthesis of this compound from 2,5-Dinitrotoluene.

The reduction of 2-amino-5-nitrotoluene is a widely explored route, offering high yields and selectivity. This transformation can be achieved through various reducing agents and catalytic systems. A notable method involves the use of hydrazine (B178648) hydrate (B1144303) as the reducing agent in the presence of a solid base catalyst.[5] Another approach is catalytic hydrogenation using hydrogen gas in an aprotic-nonpolar solvent.[6]

Reaction Scheme: Reduction of 2-Amino-5-nitrotoluene

Caption: Synthesis of this compound via reduction of 2-Amino-5-nitrotoluene.

Reductive Cleavage of Azo Compounds

An alternative major pathway is the reductive cleavage of the azo bond in 4-amino-2,3'-dimethylazobenzene (also known as ortho-aminoazotoluene). This method yields this compound and a recoverable by-product, o-toluidine (B26562).[7][8] The cleavage can be performed using classical chemical reductants or through catalytic hydrogenation.

Reaction Scheme: Reductive Cleavage of 4-Amino-2,3'-dimethylazobenzene

Caption: Synthesis of this compound through reductive cleavage of an azo compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various synthetic protocols for this compound.

Table 1: Synthesis via Reduction of 2-Methyl-4-nitroaniline (B30703) with Hydrazine Hydrate[5]

| Parameter | Example 1 | Example 2 | Example 3 |

| Starting Material | 2-Methyl-4-nitroaniline | 2-Methyl-4-nitroaniline | 2-Methyl-4-nitroaniline |

| Catalyst | Magnetic Mg/Al-hydrotalcite | Magnetic Mg/Al-hydrotalcite | Magnetic Mg/Al-hydrotalcite |

| Catalyst Loading | 5% (w/w) | 5% (w/w) | 2% (w/w) |

| Reducing Agent | Hydrazine Hydrate | Hydrazine Hydrate | Hydrazine Hydrate |

| Molar Ratio (Substrate:Hydrazine) | 1:5 | 1:3 | 1:1 |

| Solvent | Ethanol | Ethanol | Ethanol |

| Temperature (°C) | 60 | 50 | 40 |

| Reaction Time (h) | 1 | 5 | 20 |

| Yield (%) | 78 | 80 | 70 |

| Purity (%) | Not specified | 98 (HPLC) | Not specified |

Table 2: Synthesis via Reductive Hydrogenolysis of 2-Aminoazotoluene[7]

| Parameter | Condition 1 | Condition 2 |

| Starting Material | 2-Aminoazotoluene | 2-Aminoazotoluene |

| Hydrogen Source | Hydrogen Gas | Hydrazine Hydrate |

| Catalyst | Pd/C or Raney-Ni | Pd/C or Raney-Ni |

| Catalyst Loading | 1.5-15% (w/w of substrate) | 1.5-15% (w/w of substrate) |

| Solvent | Water | Water |

| Pressure (MPa) | 0.5 - 1.2 | Not applicable |

| Temperature (°C) | 50 - 70 | 50 - 70 |

| Reaction Time (h) | 5 - 10 | 5 - 10 |

| Yield (%) | High (not specified) | High (not specified) |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis of this compound from 2-Methyl-4-nitroaniline[5]

Objective: To synthesize this compound by the reduction of 2-methyl-4-nitroaniline using hydrazine hydrate and a magnetic magnesium-aluminum hydrotalcite solid base catalyst.

Materials:

-

2-Methyl-4-nitroaniline (1 mole, 152g)

-

Ethanol (300 mL)

-

Magnetic magnesium-aluminum hydrotalcite solid base catalyst (5% by weight of substrate, 7.6g)

-

Hydrazine hydrate (3 moles, 96g)

-

Water

Procedure:

-

In a 500 mL three-necked flask, combine 152g (1 mole) of 2-methyl-4-nitroaniline, 300 mL of ethanol, and 7.6g of the magnetic catalyst.

-

Stir the mixture and heat to 50°C to dissolve the 2-methyl-4-nitroaniline.

-

Slowly add 96g (3 moles) of hydrazine hydrate dropwise over 1 hour while maintaining the temperature at 50°C.

-

After the addition is complete, continue to stir the reaction mixture at 50°C for 5 hours.

-

Filter the hot solution to remove the catalyst.

-

To the filtrate, add 500 mL of water to induce precipitation.

-

Cool the solution to below 0°C and allow it to stand for the crystallization of the product.

-

Collect the white crystals by filtration and dry them to obtain 98g of this compound.

Yield: 80% Purity: 98% (as determined by HPLC)

Experimental Workflow for Protocol 1

Caption: Step-by-step workflow for the synthesis of this compound from 2-Methyl-4-nitroaniline.

Protocol 2: Synthesis of this compound via Reductive Hydrogenolysis of 2-Aminoazotoluene[7]

Objective: To synthesize this compound by the catalytic reductive hydrogenolysis of 2-aminoazotoluene.

Materials:

-

2-Aminoazotoluene

-

Water

-

Raney-Ni or Pd/C catalyst

-

Hydrogen gas or Hydrazine hydrate

Procedure:

-

In a suitable pressure reactor, charge 2-aminoazotoluene, water, and the chosen catalyst (e.g., Raney-Ni, 10-15% by weight of the substrate). The ratio of catalyst to 2-aminoazotoluene to water should be approximately 0.015-0.15 : 1.00 : 3.0-4.5 by weight.

-

If using hydrogen gas, pressurize the reactor to 0.5-1.2 MPa.

-

Heat the reaction mixture to 50-70°C and maintain for 5-10 hours with vigorous stirring. If using hydrazine hydrate, it would be added portion-wise at this temperature.

-

Upon completion of the reaction (monitored by a suitable analytical technique), increase the temperature to steam distill and remove the o-toluidine by-product.

-

Filter the hot reaction mixture to remove the catalyst.

-

The resulting aqueous solution contains this compound and can be used for subsequent steps, such as the preparation of its sulfate (B86663) salt.

Experimental Workflow for Protocol 2

Caption: General workflow for the synthesis of this compound via reductive hydrogenolysis.

Conclusion

The synthesis of this compound can be effectively achieved through several reductive cleavage pathways. The choice of method depends on factors such as the availability of starting materials, desired purity, and scalability. The reduction of 2-amino-5-nitrotoluene offers a direct route with high yields, while the reductive cleavage of 2-aminoazotoluene provides a pathway with a recyclable by-product. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field, enabling informed decisions in the selection and optimization of synthetic strategies for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. CH372683A - Process for the catalytic hydrogenation of dinitro derivatives of benzene and toluene to give the corresponding diamines - Google Patents [patents.google.com]

- 5. CN101659620B - Green synthetic method of this compound - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. CN101450904A - Synthetic method of this compound and sulphate thereof - Google Patents [patents.google.com]

- 8. CN101450904B - A kind of synthetic method of this compound and sulfate thereof - Google Patents [patents.google.com]

Solubility Profile of 2,5-Diaminotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-Diaminotoluene (2,5-TDA) and its sulfate (B86663) salt in various solvents. This information is critical for a range of applications, from formulation development in the cosmetics and pharmaceutical industries to process design in chemical synthesis.

Executive Summary

This compound, a key intermediate in the production of dyes and polymers, exhibits varied solubility depending on the solvent and whether it is in its free base or sulfate salt form. Generally, the free base is soluble in several organic solvents and moderately soluble in water. The sulfate salt, while also water-soluble, shows more limited solubility in organic media. This guide synthesizes available quantitative and qualitative data, outlines standard experimental protocols for solubility determination, and provides a workflow for assessing the solubility of similar aromatic amines.

Quantitative Solubility Data

The following tables summarize the known solubility data for this compound and its sulfate salt. It is important to note that comprehensive temperature-dependent solubility data is not widely available in the public domain.

Table 1: Solubility of this compound (Free Base)

| Solvent | Solubility | Temperature (°C) |

| Water | ~50 g/L[1] | 20 |

| Ethanol | Soluble[2][3][4][5] | Not Specified |

| Diethyl Ether | Soluble[2][3][4][5] | Not Specified |

| Benzene (hot) | Soluble[4][5] | Not Specified |

| Benzene (cold) | Slightly soluble[3] | Not Specified |

| Acetone | Moderately soluble[4] | Not Specified |

| Acetic Acid | Slightly soluble[2] | Not Specified |

Table 2: Solubility of this compound Sulfate

| Solvent | Solubility | Temperature (°C) |

| Water | 5.03 g/L[6] | 20 |

| Acetone/Water (1:1) | < 1 g/L[6] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 5 - 15 g/L[6] | Not Specified |

| Ethanol | 1 - 10 g/L[6] | Not Specified |

| Chloroform | Soluble[7] | Not Specified |

| Alcohol | Partially Soluble[7] | Not Specified |

Experimental Protocols for Solubility Determination

Principle

A supersaturated solution of the test substance in a given solvent is prepared and allowed to equilibrate at a constant temperature. After equilibration, the concentration of the solute in the aqueous phase is determined by a suitable analytical method.

Materials and Apparatus

-

Test Substance: this compound (purity ≥ 98%)

-

Solvents: High-purity water (e.g., Milli-Q), and other organic solvents of analytical grade.

-

Equipment:

-

Constant temperature water bath or incubator with shaker.

-

Centrifuge.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

pH meter.

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS).

-

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a flask.

-

Equilibration: Seal the flask and agitate it in a constant temperature bath for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time required to reach equilibrium (e.g., 24-48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the solution to stand at the same constant temperature to allow for the separation of undissolved solid. Centrifugation at the same temperature can be used to facilitate this separation.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of this compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Replicate and Report: The experiment should be performed in at least triplicate. The final solubility is reported as the mean concentration with the standard deviation.

Experimental Workflow and Logical Relationships

The determination of solubility is a critical step in the characterization of a chemical compound. The following diagram illustrates a general workflow for assessing the solubility of an aromatic amine like this compound.

Caption: General workflow for determining the solubility of an organic compound.

Signaling Pathways and Broader Context

Currently, there is no direct evidence in the scientific literature linking the solubility of this compound to specific signaling pathways in a biological context. Its primary relevance in drug development is as a potential impurity or a starting material in the synthesis of active pharmaceutical ingredients. In the context of toxicology, its absorption and bioavailability are influenced by its solubility, which can, in turn, affect its potential to interact with biological systems. However, a detailed molecular-level understanding of these interactions is not yet established.

Conclusion

This guide provides a summary of the available solubility data for this compound and its sulfate salt, along with a standardized protocol for its determination. While the provided data offers a valuable starting point, further research is needed to establish a more comprehensive, temperature-dependent solubility profile in a wider range of solvents. Such data would be invaluable for optimizing its use in various industrial and research applications. Researchers are encouraged to adapt the outlined experimental workflow to generate more detailed solubility data for this and other structurally related compounds.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. View Attachment [cir-reports.cir-safety.org]

- 4. Page loading... [guidechem.com]

- 5. This compound | 95-70-5 [chemicalbook.com]

- 6. Applications of this compound sulfate_Chemicalbook [chemicalbook.com]

- 7. 2,5-Diamino Toluene Sulfate (2,5-DTS) [jayvirdyechem.com]

- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 도서 [books.google.co.kr]

- 9. filab.fr [filab.fr]

- 10. oecd.org [oecd.org]

- 11. Water Solubility | Scymaris [scymaris.com]

An In-depth Technical Guide to the Chemical Structure and Isomers of Diaminotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminotoluene (TDA), a key aromatic amine, plays a pivotal role in numerous industrial and research applications. Primarily utilized as a precursor in the synthesis of toluene (B28343) diisocyanate (TDI) for the production of polyurethanes, its isomers also serve as vital intermediates in the manufacturing of dyes, pigments, and have emerging applications in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure, isomeric forms, physicochemical properties, synthesis, and analytical methodologies of diaminotoluene. Furthermore, it delves into the biological activities of TDA isomers, offering insights for drug development professionals.

Chemical Structure and Isomerism

Diaminotoluene possesses the chemical formula C₇H₁₀N₂ and a molecular weight of approximately 122.17 g/mol . The core structure consists of a toluene molecule (a benzene (B151609) ring substituted with a methyl group) with two amino (-NH₂) functional groups attached to the aromatic ring. The positional variation of these two amino groups gives rise to six distinct isomers, each exhibiting unique physical and chemical properties.

The six isomers of diaminotoluene are:

-

2,3-Diaminotoluene

-

2,4-Diaminotoluene

-

2,5-Diaminotoluene

-

2,6-Diaminotoluene

-

3,4-Diaminotoluene

-

3,5-Diaminotoluene

The structural differences between these isomers are visualized in the following diagram:

The Dawn of Aromatic Diamines: A Technical Guide to Their Early Research and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mid-19th century marked a revolutionary period in organic chemistry, with the isolation and characterization of aniline (B41778) from coal tar laying the groundwork for the synthesis of a vast array of new aromatic compounds. Among these, aromatic diamines quickly emerged as a class of significant scientific and industrial interest. Their unique properties and reactivity paved the way for the development of synthetic dyes, and later, high-performance polymers and pharmaceuticals. This technical guide delves into the foundational research that led to the discovery and early understanding of aromatic diamines, providing a detailed look at the pioneering experimental work of chemists such as August Wilhelm von Hofmann and Peter Griess. We will explore the initial synthetic routes, the early characterization of these compounds, and the logical frameworks that guided this nascent field of chemical science.

Early Discoveries and Key Researchers

The journey into aromatic diamines began with the exploration of aniline and its derivatives. August Wilhelm von Hofmann, a prominent German chemist, was a central figure in this endeavor. His work on the derivatives of aniline led to the identification of compounds with more than one amino group attached to a benzene (B151609) ring. In 1863, Hofmann reported the existence of two isomeric diamines, which he named "alpha-phenylene-diamine" and "beta-phenylene-diamine," corresponding to the ortho- and para-isomers, respectively.

Contemporaneously, Peter Griess, another influential chemist, made a groundbreaking discovery in 1858 while working with aromatic amines. He found that treating an aromatic amine with nitrous acid in the cold resulted in the formation of a new class of compounds he called "diazonium salts".[1][2] This discovery was pivotal, as diazonium salts would become crucial intermediates in the synthesis of a wide variety of aromatic compounds, including aromatic diamines and the vast family of azo dyes.

Foundational Synthetic Methodologies

The early syntheses of aromatic diamines were primarily achieved through the reduction of dinitro aromatic compounds. These methods, while rudimentary by modern standards, were instrumental in providing the first samples of these compounds for study.

Experimental Protocols

1. Synthesis of Phenylenediamine via Reduction of Dinitrobenzene (Conceptual Reconstruction based on 19th-Century Practices)

This protocol is a reconstruction of the likely methods used in the mid-19th century, based on the common reducing agents and techniques of the era.

-

Objective: To synthesize phenylenediamine by the reduction of dinitrobenzene.

-

Reactants:

-

Dinitrobenzene

-

Iron filings (Fe)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH) (for neutralization)

-

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, a mixture of dinitrobenzene and a significant excess of iron filings is prepared.

-

Water is added to create a slurry.

-

Concentrated hydrochloric acid is added portion-wise to the stirred mixture. The reaction is exothermic and may require cooling to control the rate.

-

The mixture is heated under reflux for several hours until the reaction is complete, as indicated by the disappearance of the yellow color of dinitrobenzene.

-

The reaction mixture is then made alkaline by the addition of a concentrated solution of sodium hydroxide to precipitate iron hydroxides.

-

The phenylenediamine is then isolated from the reaction mixture by steam distillation.

-

The distillate, a mixture of phenylenediamine and water, is collected. The phenylenediamine can be further purified by recrystallization from hot water or a suitable organic solvent.

-